molecular formula C9H10N4 B2396180 4,5-Dimethyl-6-pyrazol-1-ylpyrimidine CAS No. 2320378-07-0

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine

Cat. No. B2396180
M. Wt: 174.207
InChI Key: NVGCFDAWMXVPFE-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-6-pyrazol-1-ylpyrimidine” is a pyrazole-containing compound . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Synthesis Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The NMR chemical shifts, linewidths, spin–lattice relaxation times in the rotating system T1ρ, and spin–lattice relaxation times in the laboratory system T1 were evaluated for the perovskite-type N(CH3)4CdBr3 crystal, aiming to understand the changes in the structural geometry and molecular dynamics from phase I to phase II .


Chemical Reactions Analysis

The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines analogs as types of bicyclic [6 + 6] systems has been studied . Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .


Physical And Chemical Properties Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Safety And Hazards

The safety data sheet for a similar compound, 2-Pyrimidinamine, 4,6-dimethyl-, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives have been widely used in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

4,5-dimethyl-6-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-8(2)10-6-11-9(7)13-5-3-4-12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGCFDAWMXVPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-6-pyrazol-1-ylpyrimidine

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